2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Overview
Description
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a carboxylic acid group
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common structure in many biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of this compound would depend on its exact structure and any functional groups present.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Many drugs that contain a pyrazole ring are involved in pathways related to inflammation, cancer, and various infectious diseases .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical properties, such as solubility and stability, as well as how it is administered. Pyrazole derivatives are generally well absorbed and can be designed to have good bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated control systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-ylmethanol.
Scientific Research Applications
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 1-phenyl-3-methyl-2-pyrazolin-5-one
- 5-oxo-1-phenyl-2-pyrazolin-3-carboxylic acid
Uniqueness
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel pharmaceuticals and other chemical products.
Properties
IUPAC Name |
2-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-5(9)2-4(7-8)3-6(10)11/h2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTCEMOVQWPDDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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